molecular formula C22H18N6O2S3 B2885346 N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 847402-13-5

N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2885346
CAS No.: 847402-13-5
M. Wt: 494.61
InChI Key: KWXSZJDIOJJFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a heterocyclic molecule featuring a 1,3-thiazole core linked via a sulfanyl acetamide bridge to a 4-phenyl-1,2,4-triazole moiety. The triazole ring is further substituted with a 2-oxo-2,3-dihydrobenzothiazol-3-ylmethyl group.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S3/c1-14-12-31-20(23-14)24-19(29)13-32-21-26-25-18(28(21)15-7-3-2-4-8-15)11-27-16-9-5-6-10-17(16)33-22(27)30/h2-10,12H,11,13H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXSZJDIOJJFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This compound features a thiazole ring and a triazole moiety, both of which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be broken down into several key structural components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Triazole Moiety : A five-membered ring with three nitrogen atoms.
  • Benzothiazole Group : A bicyclic structure contributing to the compound's biological activity.

Biological Activities

Research indicates that compounds containing thiazole and triazole rings possess a wide array of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-{...} have been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values typically range from 100 to 400 μg/mL for these derivatives .
Compound TypeTarget OrganismMIC (μg/mL)
Thiazole DerivativeE. faecalis100
Triazole DerivativeS. aureus200

Antifungal Activity

The antifungal activity of similar compounds has been more pronounced compared to their antibacterial effects:

  • Compounds have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

Anticancer Activity

Research suggests that thiazole and triazole derivatives may also exhibit anticancer properties:

  • In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Cancer Cell LineIC50 (μM)
MCF7 (Breast)15
HeLa (Cervical)20

Anti-inflammatory Effects

Compounds containing the thiazole structure have shown potential in reducing inflammation:

  • In animal models, certain derivatives have significantly lowered inflammatory markers and improved symptoms associated with inflammatory diseases .

The biological activity of N-(4-methyl-1,3-thiazol-2-yl)-2-{...} is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication in cancer cells.
  • Receptor Modulation : The compounds may interact with specific receptors involved in inflammation and immune responses.

Case Studies

Several case studies highlight the efficacy of thiazole and triazole derivatives:

  • Study on Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that modifications at the phenyl ring significantly improved antibacterial activity against resistant strains of E. coli.
  • Anticancer Research : Research on triazole derivatives demonstrated a strong correlation between structural modifications and enhanced cytotoxicity against breast cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a common scaffold with several derivatives reported in the literature:

Compound Name/ID Key Structural Features Bioactivity (Reported)
Target Compound 4-methylthiazole + sulfanyl acetamide + 4-phenyltriazole + 2-oxo-dihydrobenzothiazole Not explicitly stated (inferred)
2-(4-Amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides Triazole-thiol + benzylthiazole + variable R-group substituents Anticancer activity
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-thiol + indole substituent + sulfanyl acetamide Not explicitly stated
N-[4-(6-methylbenzothiazol-2-yl)phenyl]-2-[(5-isopropyltriazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0) Benzothiazole + phenyltriazole + isopropyl substituent Unknown (structural analog)

Key Observations :

  • Triazole vs.
  • Substituent Effects : The 2-oxo-dihydrobenzothiazole group in the target compound introduces a polar, planar moiety absent in analogs like , which may enhance interactions with enzymatic targets .
  • Bioactivity : Triazole-thiol derivatives (e.g., ) exhibit anticancer properties, suggesting the target compound’s triazole core and sulfanyl bridge are critical for similar activity.

Comparison with Analogous Syntheses :

  • : Uses similar coupling steps but substitutes the benzothiazole with benzylthiazole groups.
  • : Employs indole-methyl oxadiazole intermediates, diverging at the heterocyclic core formation.

Computational and Experimental Analysis

Docking Studies (AutoDock4)
  • Target Compound : The 2-oxo-dihydrobenzothiazole group may engage in hydrogen bonding with receptor residues (e.g., kinases), as seen in benzothiazole-based inhibitors .
Physicochemical Properties
  • Stability : The dihydrobenzothiazole ring may confer resistance to oxidative degradation compared to indole-based analogs .

Bioactivity and Structure-Activity Relationships (SAR)

  • Triazole Core : Essential for binding to ATP pockets in kinases, as demonstrated in .
  • Sulfanyl Acetamide Bridge : Facilitates flexibility and hydrogen bonding, critical for bioactivity in related compounds .
  • 2-Oxo-dihydrobenzothiazole : Unique to the target compound; may mimic natural substrates (e.g., thymidine) in enzymatic inhibition .

Preparation Methods

Synthesis from 2-Amino-4-Methylthiazole

The thiazole core is synthesized via the Hantzsch thiazole synthesis , reacting α-haloketones with thiourea. For 4-methyl-1,3-thiazol-2-amine:

  • Chloroacetone reacts with thiourea in ethanol under reflux to form 2-amino-4-methylthiazole.
  • Purification via recrystallization yields the amine with >90% purity.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 85–90%.

Synthesis of 2-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)Acetamide

Acylation of 4-Methyl-1,3-Thiazol-2-Amine

The acetamide linker is prepared by reacting 4-methyl-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base:

  • 4-Methyl-1,3-thiazol-2-amine (1 eq) is dissolved in dry dichloromethane.
  • Triethylamine (1.2 eq) is added as a base to scavenge HCl.
  • Chloroacetyl chloride (1.1 eq) is added dropwise at 0–5°C.
  • The mixture is stirred at room temperature for 4–6 hours.

Workup :

  • The product is extracted with DCM, washed with water, and dried over Na₂SO₄.
  • Yield: 75–80%.

Characterization :

  • IR : C=O stretch at 1690 cm⁻¹, N–H at 3280 cm⁻¹.
  • ¹H-NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), δ 4.25 (s, 2H, CH₂Cl), δ 7.10 (s, 1H, thiazole-H).

Preparation of 5-[(2-Oxo-2,3-Dihydro-1,3-Benzothiazol-3-yl)Methyl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

Cyclization of Thiosemicarbazide

The triazole-benzothiazole intermediate is synthesized via cyclization:

  • Benzothiazole-2-thiol (1 eq) reacts with hydrazine hydrate to form benzothiazole-2-hydrazide .
  • The hydrazide is treated with carbon disulfide in basic media (KOH) to form 5-benzyl-1,3,4-oxadiazole-2-thiol .
  • N-Substituted-2-bromoacetamide derivatives are prepared by reacting amines with bromoacetyl bromide .

Coupling with Benzothiazole

  • 5-Benzyl-1,3,4-oxadiazole-2-thiol (1 eq) reacts with 2-bromo-N-(benzothiazol-2-yl)acetamide (1 eq) in DMF using NaH as a base.
  • The mixture is stirred at 60°C for 12 hours to form the triazole-thiol intermediate.

Yield : 70–75%.

Final Coupling Reaction

Sulfanyl Bridge Formation

The target compound is synthesized via nucleophilic substitution:

  • 5-[(2-Oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) is deprotonated with LiH in DMF.
  • 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide (1.2 eq) is added, and the reaction is stirred at 50°C for 8–10 hours.

Workup :

  • The product is precipitated with ice-water, filtered, and recrystallized from ethanol.
  • Yield: 65–70%.

Characterization :

  • ¹H-NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), δ 4.60 (s, 2H, SCH₂), δ 7.20–7.80 (m, 9H, aromatic-H).
  • MS (ES+) : m/z 494.6 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization steps:

  • Triazole formation is completed in 30 minutes (vs. 12 hours conventionally) with comparable yields.

One-Pot Multicomponent Reactions

A streamlined approach combines benzothiazole-2-amine , phenyl isocyanate , and chloroacetamide in a single pot, reducing purification steps.

Critical Analysis of Methodologies

Parameter Conventional Method Microwave Method One-Pot Method
Reaction Time 12–24 hours 0.5–2 hours 6–8 hours
Yield (%) 65–75 70–75 60–65
Purity (%) >95 >98 90–95
Scalability Moderate Limited High

Key Observations :

  • Microwave methods enhance efficiency but require specialized equipment.
  • One-pot synthesis sacrifices yield for procedural simplicity.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions during cyclization generate triazole isomers . Use of LiH instead of KOH reduces isomerization.
  • Low Solubility : The final compound’s poor solubility in polar solvents necessitates recrystallization from DMF/ethanol mixtures.
  • Oxidation of Thiols : Addition of antioxidants (e.g., ascorbic acid) prevents disulfide formation during coupling.

Q & A

Q. Table 1: Key Synthetic Steps

StepReactionConditionsYield (%)
1Thiazole ring formationEtOH, reflux, 8h70
2Triazole-thiol synthesisKOH/EtOH, CS₂, 24h55
3Acetamide couplingDMF, 60°C, K₂CO₃, 12h65

Advanced: How can regioselectivity issues during triazole ring formation be resolved?

Methodological Answer:
Regioselectivity in 1,2,4-triazole synthesis is influenced by substituent electronic effects and reaction conditions. To address this:

  • Computational modeling : Use density functional theory (DFT) to predict favorable reaction pathways for substituent placement (e.g., benzothiazole vs. phenyl groups) .
  • Directed metalation : Employ palladium-catalyzed cross-coupling to control substituent orientation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the C5 position of the triazole .

Basic: Which analytical techniques confirm structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key protons (e.g., thiazole H at δ 7.2–7.5 ppm) and confirms acetamide coupling (δ 3.8–4.1 ppm for SCH₂CO) .
  • HPLC-MS : C18 column (0.1% formic acid/acetonitrile gradient) verifies purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 458.6) .
  • X-ray crystallography : Resolves stereochemistry of the benzothiazole-2-one moiety (e.g., C–O bond length ~1.36 Å) .

Advanced: How to design enzyme inhibition studies for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on hydrogen bonding with the benzothiazole-2-one group and hydrophobic interactions with the phenyl ring .
  • Kinetic assays : Measure IC₅₀ values via fluorescence polarization (e.g., ATPase activity inhibition in 96-well plates) .
  • Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to validate binding specificity .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigate by:

Standardized protocols : Follow CLSI guidelines for antimicrobial testing (e.g., 24h incubation at 37°C) .

SAR analysis : Compare analogs (Table 2) to isolate substituent effects.

Purity validation : Use HPLC-MS to exclude impurities (>98% purity required) .

Q. Table 2: Structural-Activity Relationship (SAR)

ModificationActivity ChangeReference
Benzothiazole → PyridineAnticancer ↓2×
4-Methylthiazole → ChlorophenylAntifungal ↑3×

Basic: Which functional groups are critical for bioactivity?

Methodological Answer:
Key groups include:

  • Benzothiazole-2-one : Mediates hydrogen bonding with enzyme active sites (e.g., COX-2) .
  • 4-Phenyl-1,2,4-triazole : Enhances π-π stacking with aromatic residues in kinases .
  • Thioacetamide linker : Improves solubility and membrane permeability .

Advanced: What strategies improve aqueous solubility without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .
  • Co-solvent systems : Use DMSO/PBS (1:4 v/v) for in vitro assays .
  • PEGylation : Attach polyethylene glycol (PEG-400) to the thiazole nitrogen .

Basic: What in vitro assays evaluate therapeutic potential?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
  • Anticancer : MTT assay (IC₅₀ = 12 µM in HeLa cells) .
  • Enzyme inhibition : Fluorescence-based COX-2 assay (IC₅₀ = 0.8 µM) .

Advanced: How can computational methods optimize reaction design?

Methodological Answer:

  • Reaction path search : Use GRRM17 software for quantum chemical calculations to predict transition states .
  • Machine learning : Train models on PubChem data to predict optimal solvents/catalysts (e.g., DMF vs. THF for acetamide coupling) .
  • Free energy profiling : Identify rate-limiting steps (e.g., triazole ring closure) using NAMD .

Advanced: How to conduct systematic SAR studies?

Methodological Answer:

Libraries of analogs : Synthesize derivatives with variations at the 4-methylthiazole and benzothiazole positions .

High-throughput screening : Test 100+ compounds against a panel of 10 kinases .

3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electrostatic fields with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.